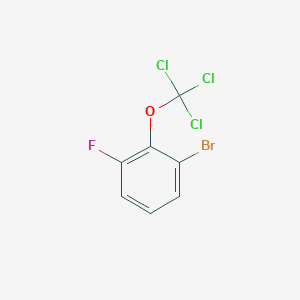![molecular formula C6H10F3NO B1444202 [1-(2,2,2-三氟乙基)氮杂环丁烷-3-基]甲醇 CAS No. 1498106-29-8](/img/structure/B1444202.png)
[1-(2,2,2-三氟乙基)氮杂环丁烷-3-基]甲醇
描述
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol: is a chemical compound with the molecular formula C6H10F3NO and a molecular weight of 169.14 g/mol . This compound features a trifluoroethyl group attached to an azetidine ring, which is further connected to a methanol group. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
科学研究应用
Chemistry
In chemistry, [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of trifluoroethyl groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and to develop new biochemical assays .
Medicine
In medicine, [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is explored for its potential therapeutic applications. Its unique chemical properties make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its trifluoroethyl group imparts desirable properties such as increased thermal stability and resistance to chemical degradation, making it valuable in the manufacture of high-performance materials .
生化分析
Biochemical Properties
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoroethyl group and azetidinyl ring contribute to its reactivity and binding affinity. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . These interactions can lead to changes in enzyme activity, affecting overall metabolic flux and biochemical processes.
Cellular Effects
The effects of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization . Additionally, [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoroethyl group enhances its binding affinity to certain enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. The azetidinyl ring structure also contributes to the compound’s ability to interact with various biomolecules, further modulating its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating enzyme activity, leading to changes in metabolite levels and overall metabolic balance . Its interactions with key enzymes in metabolic pathways highlight its potential as a modulator of biochemical processes, making it a valuable tool for studying metabolism.
Transport and Distribution
The transport and distribution of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol within cells and tissues are critical for understanding its effects. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions can influence the compound’s efficacy and distribution, affecting its overall impact on cellular function.
Subcellular Localization
The subcellular localization of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects, highlighting the importance of understanding its subcellular distribution.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol typically involves the reaction of azetidine with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen .
Industrial Production Methods
Industrial production methods for [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize production costs .
化学反应分析
Types of Reactions
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidine derivatives.
作用机制
The mechanism of action of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]amine
- [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]acetate
- [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]propionate
Uniqueness
Compared to similar compounds, [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is unique due to the presence of the hydroxyl group, which allows for additional chemical modifications and interactions. This makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-10-1-5(2-10)3-11/h5,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBVSAYYNXJADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


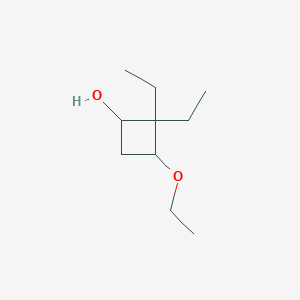

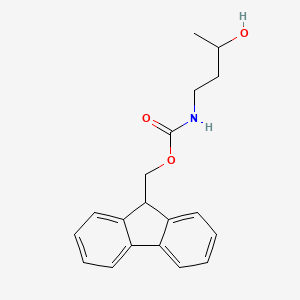
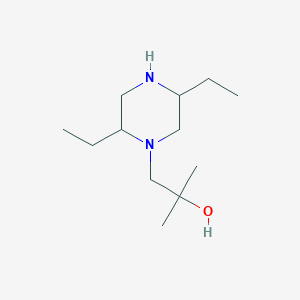
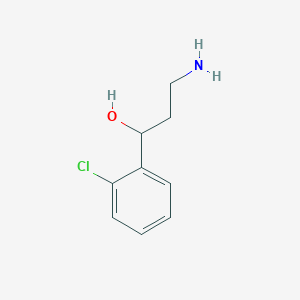
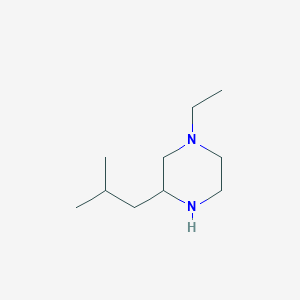
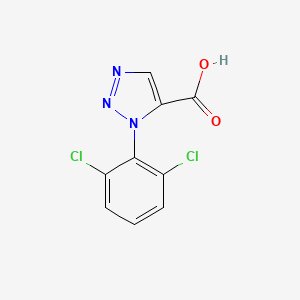
![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)
![[4-(Bromomethyl)cyclohexyl]benzene](/img/structure/B1444136.png)
![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)

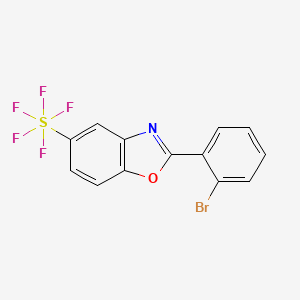
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene](/img/structure/B1444141.png)
